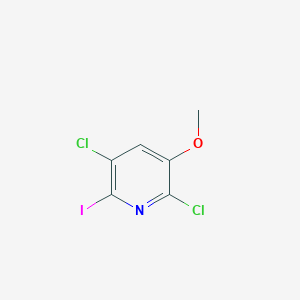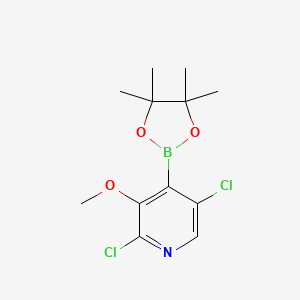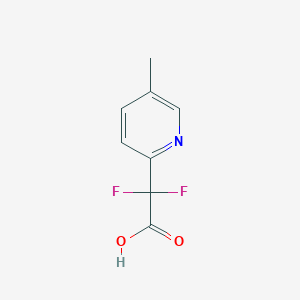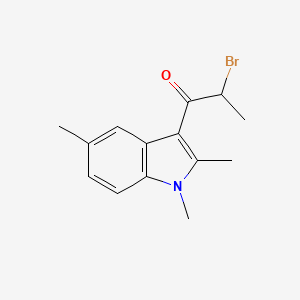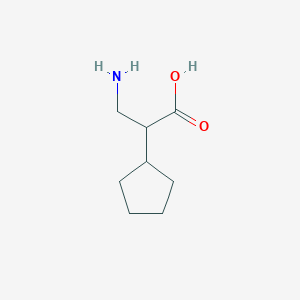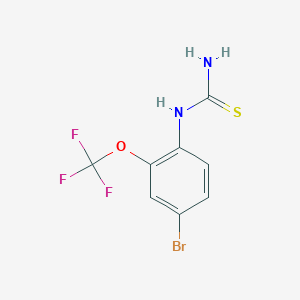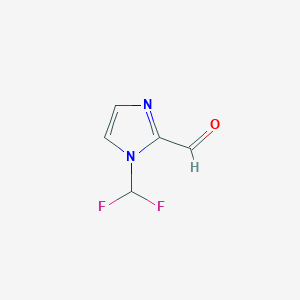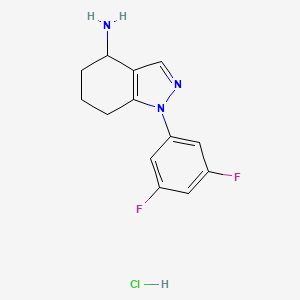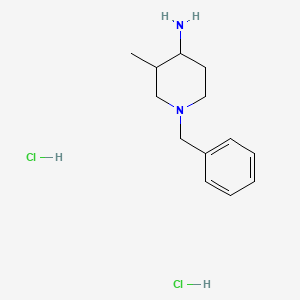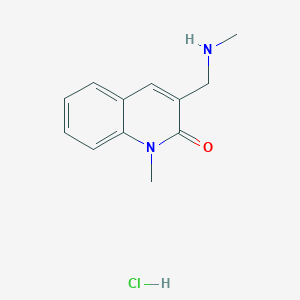
1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride
Vue d'ensemble
Description
Quinolinones are a class of organic compounds that are structurally similar to quinoline . They are often used as building blocks in the synthesis of more complex compounds, including pharmaceuticals .
Molecular Structure Analysis
Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The exact structure of “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” would depend on the positions of the methyl and methylamino groups on the quinolinone backbone.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinolinones, these properties can include melting point, boiling point, solubility, and stability . Specific properties for “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” are not available in the sources I accessed.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds related to 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride have been synthesized and investigated for their antimicrobial properties. Specifically, 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones demonstrated significant antibacterial and antifungal activities against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alagarsamy et al., 2007).
Antioxidant Efficiency in Lubricants
Derivatives of quinolinones, including those structurally related to 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride, have been explored for their antioxidant properties in lubricating greases. Research indicates that these compounds can effectively reduce the total acid number and oxygen pressure drop in lubricating greases, highlighting their potential in enhancing the longevity and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).
Synthetic Routes and Chemical Transformations
Studies have also focused on the synthetic routes and chemical transformations involving quinolin-2(1H)-one derivatives. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline has been reinvestigated, providing new insights into the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one, which opens up possibilities for the creation of novel compounds with potential applications in various fields (Fretz, Gaugler, & Schneider, 2000).
Pharmacological Investigations
Further pharmacological studies have been conducted on similar compounds, evaluating their potential as histamine H1-receptor blockers. These investigations revealed that certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones possess significant H1-receptor blocking activity, suggesting their utility in developing new therapeutic agents for allergies and other related conditions (Alagarsamy, 2004).
Propriétés
IUPAC Name |
1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDEOSIXCZPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



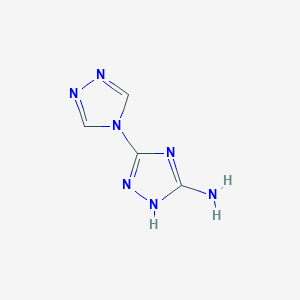
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

